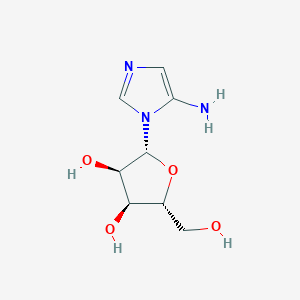

5-Aminoimidazole ribonucleoside

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O4 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(5-aminoimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C8H13N3O4/c9-5-1-10-3-11(5)8-7(14)6(13)4(2-12)15-8/h1,3-4,6-8,12-14H,2,9H2/t4-,6-,7-,8-/m1/s1 |

InChI Key |

NKYAAYKKNSYIIW-XVFCMESISA-N |

SMILES |

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |

Isomeric SMILES |

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

Canonical SMILES |

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 5 Aminoimidazole Ribonucleoside

The Canonical De Novo Purine (B94841) Biosynthesis Pathway and AIR Integration

The universally conserved de novo purine biosynthesis pathway consists of ten sequential enzymatic reactions that convert an initial substrate into IMP. nih.govmdpi.com

The pathway commences with 5-phospho-α-D-ribose 1-diphosphate (PRPP), a crucial molecule synthesized from ribose-5-phosphate (B1218738) and ATP by the enzyme ribose-phosphate diphosphokinase. asm.orgorpha.netnih.gov PRPP serves as the foundational scaffold upon which the purine ring is systematically assembled. wikipedia.org While essential, the synthesis of PRPP is not the committed step of purine synthesis, as it is also a substrate for pyrimidine (B1678525) synthesis, the biosynthesis of certain amino acids like histidine and tryptophan, and salvage pathways. asm.orgwikipedia.orgwikipedia.org

The formation of AIR from PRPP occurs through a series of five enzymatic steps. humancyc.orgbiocyc.orgresearchgate.net

Phosphoribosylamine (PRA) Formation: The first committed step is catalyzed by amidophosphoribosyltransferase, which transfers an amino group from glutamine to PRPP, forming 5'-phosphoribosylamine (PRA). wikipedia.org

Glycinamide (B1583983) Ribonucleotide (GAR) Synthesis: The enzyme phosphoribosylamine-glycine ligase (GAR synthetase) then adds a glycine (B1666218) molecule to PRA in an ATP-dependent reaction, yielding glycinamide ribonucleotide (GAR). wikipedia.org

Formylglycinamide Ribonucleotide (FGAR) Formation: Subsequently, phosphoribosylglycinamide formyltransferase utilizes 10-formyltetrahydrofolate as a formyl donor to convert GAR into formylglycinamide ribonucleotide (FGAR). mdpi.comwikipedia.org

Formylglycinamidine Ribonucleotide (FGAM) Synthesis: The enzyme phosphoribosylformylglycinamidine synthase catalyzes the ATP-dependent transfer of an amino group from glutamine to FGAR, producing 5′-phosphoribosylformylglycinamidine (FGAM). wikipedia.org

AIR Synthesis: The final step in this sequence is the ATP-dependent ring closure of FGAM, catalyzed by AIR synthetase (also known as FGAM cyclase), which forms the imidazole (B134444) ring of the purine structure, resulting in 5-aminoimidazole ribonucleoside (AIR). wikipedia.orgwikipedia.org

In humans, some of these steps are catalyzed by multifunctional enzymes. For instance, a trifunctional protein contains the activities for GAR synthetase, GAR transformylase, and AIR synthetase. humancyc.orgmdpi.com

Following its synthesis, AIR undergoes several more transformations to become IMP, the first complete purine nucleotide. medchemexpress.comnih.gov

Carboxylation to CAIR: The first of these steps is the carboxylation of AIR to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). wikipedia.orgresearchgate.net The mechanism of this carboxylation varies between organisms. nih.gov

Formation of SAICAR: Phosphoribosylaminoimidazole-succinocarboxamide synthase then catalyzes the condensation of CAIR with aspartate in an ATP-dependent reaction to form 5-aminoimidazole-4-(N-succinylocarboxamide) ribonucleotide (SAICAR). researchgate.netnih.gov

Cleavage to AICAR: Adenylosuccinate lyase removes fumarate (B1241708) from SAICAR, producing 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). wikipedia.org

Formylation to FAICAR: The enzyme AICAR transformylase adds a formyl group from 10-formyltetrahydrofolate to AICAR, yielding formyl-AICAR (FAICAR). nih.gov

Ring Closure to IMP: The final step is the cyclization of FAICAR by IMP cyclohydrolase, which closes the second ring of the purine structure to form inosine (B1671953) monophosphate (IMP). nih.gov In humans, the last two steps are carried out by a bifunctional enzyme known as ATIC. nih.govnih.gov

Divergent Pathways in Purine Biosynthesis Across Biological Domains

In eukaryotes, including humans, the carboxylation of AIR to CAIR is catalyzed by a single enzyme, AIR carboxylase (EC 4.1.1.21). nih.govwikipedia.org This enzyme directly utilizes CO2 to add a carboxyl group to the imidazole ring of AIR. nih.govyoutube.com In humans and other animals, the AIR carboxylase activity resides in one domain of a bifunctional enzyme called phosphoribosylaminoimidazole carboxylase, phosphoribosylaminoimidazole succinocarboxamide synthetase (PAICS). researchgate.netnih.gov This enzyme first carboxylates AIR to CAIR in its AIR carboxylase (AIRc) domain and then, in its SAICAR synthetase (SAICARs) domain, ligates CAIR with aspartate to form SAICAR. nih.gov The human AIRc domain catalyzes a two-step mechanism involving a C-C bond formation followed by a deprotonation step. nih.gov

In contrast to the single-step mechanism in eukaryotes, most prokaryotes, as well as plants and fungi, employ a two-step pathway for the conversion of AIR to CAIR. nih.govwikipedia.org This process requires two distinct enzymes, PurK and PurE.

PurK (N5-carboxyaminoimidazole ribonucleotide synthetase): This enzyme first catalyzes the ATP-dependent carboxylation of AIR using bicarbonate (HCO3-) to form an intermediate, N5-carboxyaminoimidazole ribonucleotide (N5-CAIR). wikipedia.orgebi.ac.uk

PurE (N5-carboxyaminoimidazole ribonucleotide mutase): The intermediate N5-CAIR is then converted to CAIR by the mutase enzyme PurE. nih.govwikipedia.org This enzyme rearranges the carboxyl group from the exocyclic amino group to the imidazole ring. wikipedia.org

This two-enzyme system highlights a significant evolutionary divergence in the strategy for a critical step in purine biosynthesis. nih.gov

Interconnections with Histidine Biosynthesis Pathways

The metabolic pathways of purine and histidine biosynthesis are intricately linked, sharing a common starting material and an intermediate compound. nih.govresearchgate.net Both pathways commence with phosphoribosyl pyrophosphate (PRPP). nih.govresearchgate.net

The primary connection is the intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). nih.govresearchgate.net AICAR is synthesized independently in both the purine and histidine anabolic routes. nih.gov In the purine pathway, it is a direct intermediate on the path to inosine monophosphate (IMP). medchemexpress.com In the histidine pathway, however, AICAR is generated as a byproduct during the conversion of N'-((5'-phosphoribulosyl)formimino)-5-aminoimidazole-4-carboxamide-ribonucleotide (PRFAR) to imidazole glycerol (B35011) phosphate (B84403) (IGP) by the enzyme imidazole glycerol phosphate synthase. nih.gov This AICAR is then recycled into the purine synthesis pathway. nih.gov

A further layer of interconnection exists in some bacteria, such as Salmonella enterica. In these organisms, a secondary route to AIR synthesis has been identified that is dependent on the accumulation of AICAR. ebi.ac.uk This finding suggests that under certain conditions, AICAR can serve as a direct precursor to AIR, creating a salvage-like pathway that bypasses the initial steps of de novo purine synthesis to feed into thiamine (B1217682) production. ebi.ac.ukresearchgate.net

Table 2: Shared Compounds in Purine, Thiamine, and Histidine Biosynthesis

| Compound | Role in Purine Biosynthesis | Role in Thiamine Biosynthesis | Role in Histidine Biosynthesis |

|---|---|---|---|

| Phosphoribosyl pyrophosphate (PRPP) | Starting precursor nih.gov | Indirect precursor (via AIR) nih.gov | Starting precursor nih.gov |

| 5-Aminoimidazole ribonucleotide (AIR) | Intermediate medchemexpress.com | Direct precursor to the pyrimidine moiety wikipedia.org | Not directly involved |

Metabolism of Exogenous this compound and Analogs

Cells capable of synthesizing purines and thiamine can also utilize external sources of intermediates. Exogenous this compound (often abbreviated as AIRs) can be transported into the cell and incorporated into metabolic pathways. drugbank.com The enzyme aminoimidazole riboside kinase phosphorylates the imported this compound to form 5-aminoimidazole ribonucleotide (AIR). drugbank.com This mechanism allows the cell to bypass the de novo synthesis steps and use the salvaged nucleoside to meet its requirements for both purines and thiamine. drugbank.com

The study of analogs of this compound and its derivatives has provided valuable insights into these metabolic pathways. For instance, the non-methylated analog, 4-amino-5-hydroxymethylpyrimidine, was shown to be readily incorporated into thiamine by organisms like Escherichia coli, demonstrating the flexibility of the downstream enzymes. nih.gov Furthermore, the chemical synthesis of various nucleotide analogs has been pursued to investigate their potential as inhibitors of enzymes in the purine pathway, such as phosphoribosylaminoimidazole carboxylase. rsc.org These studies are crucial for understanding enzyme mechanisms and for the potential development of targeted therapeutic agents. The non-enzymatic synthesis of this compound has also been achieved, though the compound is noted for its lability and tendency to undergo a Dimroth-type rearrangement in neutral aqueous solutions. nih.gov

Enzymatic Transformations and Catalytic Mechanisms Associated with 5 Aminoimidazole Ribonucleoside

Enzymes Catalyzing 5-Aminoimidazole Ribonucleoside Synthesis and Conversion

The de novo synthesis of purine (B94841) nucleotides is a highly conserved pathway that builds the purine ring step-by-step on a ribose-5-phosphate (B1218738) scaffold. One of the central intermediates in this pathway is this compound (AIR), which is synthesized from 5′-phosphoribosylformylglycinamidine (FGAM) by the enzyme AIR synthetase (PurM). acs.org Following its formation, AIR undergoes a crucial carboxylation reaction to yield CAIR.

The formation of this compound (AIR) is the fifth step in the de novo purine biosynthesis pathway. This reaction is catalyzed by AIR synthetase, also known as phosphoribosyl-formylglycinamidine cyclo-ligase (PurM). acs.org This enzyme facilitates the ATP-dependent cyclization of 5′-phosphoribosyl-formylglycinamidine (FGAM) to form the imidazole (B134444) ring of the purine nucleus, yielding AIR, ADP, and inorganic phosphate (B84403) (Pi). acs.org The pathway leading to AIR involves a series of enzymatic reactions starting from phosphoribosyl pyrophosphate (PRPP). nih.gov

In organisms such as bacteria, yeast, and plants, the carboxylation of AIR is initiated by N5-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK). iaea.org This enzyme catalyzes the ATP-dependent carboxylation of the N5-amino group of AIR to form the unstable intermediate N5-carboxyaminoimidazole ribonucleotide (N5-CAIR). acs.orguniprot.org

PurK belongs to the ATP-grasp superfamily of enzymes, characterized by a unique ATP-binding fold. acs.orgacs.org The enzyme functions as a dimer, with each subunit comprising three distinct domains: A, B, and C. acs.orgacs.org The binding of substrates, ATP and AIR, occurs in a cleft between these domains. A notable feature of PurK is a flexible, glycine-rich loop known as the B-loop, which plays a critical role in catalysis by undergoing a conformational change upon substrate binding, effectively "grasping" the ATP molecule. acs.orgacs.org

The catalytic mechanism of PurK is proposed to proceed through a carboxyphosphate (B1215591) intermediate. acs.orgacs.org In this mechanism, ATP first reacts with bicarbonate (HCO3-) to form carboxyphosphate and ADP. This highly reactive carboxyphosphate intermediate is then subject to nucleophilic attack by the exocyclic N5-amino group of AIR, leading to the formation of N5-CAIR and inorganic phosphate. acs.orgrcsb.org Structural studies of Escherichia coli PurK have identified a putative binding site for the carboxyphosphate intermediate. acs.org The sulfate (B86663) ion in a sulfate-liganded PurK structure was observed to bind to residues Arg 242 and Asn 245, suggesting this as the location for carboxyphosphate binding. acs.org The binding site for AIR is proposed to be in a pocket defined by conserved residues in the C-terminal part of the C domain and a P-loop in the A domain. acs.orgacs.org

| Enzyme | Substrates | Products | Key Intermediate | Structural Features |

|---|---|---|---|---|

| N5-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK) | This compound (AIR), ATP, Bicarbonate | N5-Carboxyaminoimidazole ribonucleotide (N5-CAIR), ADP, Pi | Carboxyphosphate | Dimeric, Three domains (A, B, C), Flexible B-loop |

The kinetic properties of PurK have been investigated, providing insights into its substrate affinities. For the PurK enzyme from Staphylococcus aureus, the Michaelis constant (K_m) for bicarbonate has been determined to be approximately 18.8 mM. researchgate.netnih.gov The K_m values for AIR and ATP for the S. aureus enzyme were found to be 13.9 µM and 43.2 µM, respectively, which are comparable to the values reported for the E. coli ortholog (26 µM for AIR and 90 µM for ATP). researchgate.net

| Enzyme Source | Substrate | K_m Value | Reference |

|---|---|---|---|

| Staphylococcus aureus PurK | Bicarbonate | ~18.8 mM | researchgate.netnih.gov |

| AIR | 13.9 µM | researchgate.net | |

| ATP | 43.2 µM | researchgate.net | |

| Escherichia coli PurK | AIR | 26 µM | researchgate.net |

| ATP | 90 µM | researchgate.net |

The second step in the two-enzyme carboxylation of AIR is catalyzed by N5-Carboxyaminoimidazole Ribonucleotide Mutase (PurE). This enzyme carries out an unusual intramolecular rearrangement, converting the unstable N5-CAIR into the stable product, 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). iaea.orgnih.gov

The catalytic mechanism of PurE involves the direct transfer of the carboxylate group from the N5 position to the C4 position of the imidazole ring, without the release of free CO2 into the solvent. nih.gov This intramolecular transfer is a remarkable chemical transformation.

Structural and mechanistic studies have proposed a detailed mechanism for this rearrangement. acs.orgnih.gov The active site of PurE is located at the interface of three protomers. acs.org A key catalytic residue is a conserved, protonated histidine (His45 in E. coli). acs.orgnih.gov The proposed mechanism initiates with the binding of N5-CAIR in a buried hydrophobic pocket, where the carboxylate group interacts with backbone amides. acs.orgnih.gov

The catalytic cycle is thought to proceed as follows:

The protonated His45 acts as a general acid, donating a proton to the N5 atom of N5-CAIR. This facilitates the cleavage of the N-C bond, leading to the formation of enzyme-bound AIR and CO2 as transient intermediates. acs.orgnih.gov

The AIR molecule then reorients within the active site. acs.orgnih.gov

The liberated CO2, still held within the active site, is then attacked by the C4 of the reoriented AIR, forming a non-aromatic intermediate known as isoCAIR. acs.orgnih.gov Density functional theory (DFT) calculations suggest that this isoCAIR intermediate is energetically plausible. acs.orgnih.gov

Finally, the now deprotonated His45 acts as a general base, abstracting a proton from the C4 of isoCAIR, which leads to the re-aromatization of the imidazole ring and the formation of the final product, CAIR. acs.orgnih.gov

This intricate mechanism highlights the precise orchestration of substrate positioning and proton transfers within the active site of PurE to achieve this unique mutase activity.

| Enzyme | Substrate | Product | Key Catalytic Residue | Proposed Intermediates |

|---|---|---|---|---|

| N5-Carboxyaminoimidazole Ribonucleotide Mutase (PurE) | N5-Carboxyaminoimidazole ribonucleotide (N5-CAIR) | 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR) | Conserved Histidine (e.g., His45 in E. coli) | Enzyme-bound AIR and CO2, isoCAIR |

5-Aminoimidazole Ribonucleotide Carboxylase (Class II PurE/PurCE) Enzymology

Class II AIR carboxylases, also known as PurE or PurCE, are distinguished by their ability to directly carboxylate AIR to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). nih.gov This contrasts with Class I PurE enzymes, which catalyze the conversion of N⁵-carboxyaminoimidazole ribonucleotide (N⁵-CAIR) to CAIR. nih.gov

The enzymatic reaction catalyzed by Class II PurE involves the direct addition of a carboxyl group to the C4 position of the imidazole ring of AIR. nih.govbyjus.com This carboxylation is a key step in purine biosynthesis, leading to the formation of the intermediate CAIR. nih.govmedchemexpress.com The process of carboxylation involves the chemical addition of CO2 to a substrate. byjus.com In a biological context, this reaction is often reversible and is a fundamental step in metabolic pathways like photosynthesis and, in this case, purine synthesis. byjus.com

5-Aminoimidazole-4-carboxamide (B1664886) Ribonucleotide Transformylase/IMP Cyclohydrolase (ATIC/PURH)

The bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase/inosine (B1671953) monophosphate (IMP) cyclohydrolase, commonly known as ATIC or PURH, catalyzes the final two steps in the de novo purine biosynthesis pathway. jh.edunih.gov

ATIC possesses two distinct enzymatic activities. The first is the transformylase activity, which involves the transfer of a formyl group from (6R)-N¹⁰-formyltetrahydrofolate (10-f-FH4) to the exocyclic amino group of AICAR. jh.edu This formylation reaction produces 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). jh.edu The enzyme shows a strong preference for the naturally occurring 10-formyltetrahydrofolate cofactor. nih.gov The second activity is the IMP cyclohydrolase (inosinicase) activity, which catalyzes the ring closure of FAICAR to form inosine 5'-monophosphate (IMP) and a water molecule. jh.edu Interestingly, the transformylase activity has been shown to require dimerization of the enzyme, whereas the cyclohydrolase activity can proceed with the monomeric form, although it slightly favors the dimeric state. jh.edunih.gov

Site-directed mutagenesis studies have been employed to identify and characterize the essential amino acid residues within the active sites of ATIC. jh.edunih.govnih.gov These studies involve the targeted substitution of specific amino acids to assess their impact on enzymatic activity. For example, the mutation of Glycine (B1666218) 165 to Aspartic acid (G165D) in human ATIC has been investigated to understand its role in the enzyme's function. jh.edu Mutational analysis is a powerful tool for elucidating the specific roles of individual residues in substrate binding, catalysis, and maintaining the structural integrity of the enzyme. nih.govnih.gov

Structural Biology of 5 Aminoimidazole Ribonucleoside Interacting Enzymes

High-Resolution Structural Determination of Key Enzymes

High-resolution structural studies, primarily using X-ray crystallography, have provided invaluable insights into the architecture and function of several enzymes that bind to or process AIR. These include PurK and PurE, which are involved in the conversion of AIR to carboxyaminoimidazole ribonucleotide (CAIR), as well as AICAR transformylase/IMP cyclohydrolase (ATIC), which catalyzes the final two steps of inosine (B1671953) monophosphate (IMP) synthesis.

Crystal Structures of PurK and PurE from Various Organisms

N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase (PurK) and N5-CAIR mutase (PurE) are crucial enzymes in the purine (B94841) biosynthesis pathway of many organisms.

The active site is the region of an enzyme where substrate molecules bind and a chemical reaction occurs. wikipedia.orgfiveable.me The specific arrangement of amino acids within the active site determines the enzyme's substrate specificity and catalytic mechanism. wikipedia.org In PurK, the active site is designed to bind AIR, ATP, and bicarbonate. researchgate.net For instance, in Bacillus anthracis PurK, the binding of bicarbonate involves interactions with conserved residues such as Arg272, His274, and Lys348. researchgate.net The substrate-binding pocket is a crucial component of the active site, ensuring the correct orientation of the substrates for catalysis. nih.govresearchgate.net

Table 1: Key Residues in the Active Site of Bacillus anthracis PurK Involved in Bicarbonate Binding

| Residue | Function |

| Arg272 | Interaction with bicarbonate |

| His274 | Interaction with bicarbonate |

| Lys348 | Interaction with bicarbonate |

| Data sourced from ResearchGate. researchgate.net |

Structural Insights into Human AIR Carboxylase Homologs

In humans, the carboxylation of AIR is carried out by a bifunctional enzyme known as phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS). This enzyme possesses both AIR carboxylase (AIRc) and SAICAR synthetase activities. nih.govacs.org The AIRc domain of human PAICS is a class II PurE enzyme. nih.gov

Recent crystal structures of human PAICS have provided a detailed view of its active sites. acs.org The carboxylation reaction in the AIRc active site proceeds through a two-step mechanism involving the formation of a C-C bond followed by deprotonation, a process facilitated by a conserved histidine residue (His303). nih.gov This histidine is crucial for the catalytic activity, and its mutation leads to a loss of function. nih.gov

Structural Analysis of AICAR Transformylase/IMP Cyclohydrolase

The bifunctional enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase/inosine monophosphate (IMP) cyclohydrolase (ATIC) catalyzes the last two steps in the de novo synthesis of purine nucleotides. nih.govgenecards.org This enzyme is a homodimer, with each monomer containing two distinct domains: a C-terminal AICAR transformylase domain and an N-terminal IMP cyclohydrolase domain. nih.govresearchgate.net The active sites for the two reactions are located on these separate domains. nih.govresearchgate.net

Ligand-Bound Enzyme Structures and Conformational Changes

The binding of ligands, such as substrates or inhibitors, to an enzyme can induce significant conformational changes. nih.govacs.orgwikipedia.org These changes are often crucial for catalysis, bringing catalytic residues into the correct orientation and creating a more stable transition state.

In the case of ATIC, the binding of substrates or inhibitors has been shown to cause conformational changes. For example, differential scanning calorimetry studies on ATIC from Staphylococcus lugdunensis revealed significant conformational changes upon the binding of a ligand to the AICAR transformylase domain. nih.gov The crystal structure of avian ATIC in complex with a multisubstrate adduct inhibitor, β-DADF, has been instrumental in characterizing the folate binding pocket of the AICAR transformylase active site. psu.edu This inhibitor, which combines both AICAR and folate moieties, binds at the dimer interface of the transformylase domains, with the AICAR part interacting primarily with one subunit and the folate part with the other. psu.edu This structure suggests that a buried lysine (B10760008) residue (Lys267) plays a key role in stabilizing the transition state during the formyl transfer reaction. psu.edu

Similarly, in human PAICS, the binding of substrates leads to slight shifts in the positions of active site residues to accommodate the ligand and facilitate the reaction. acs.org For instance, the binding of AIR causes a slight shift in the guanidinium (B1211019) group of Arg331 to better interact with the phosphate (B84403) group of the substrate. acs.org

Co-crystal Structures with 5-Aminoimidazole Ribonucleoside and its Analogs

High-resolution X-ray crystal structures have been pivotal in deciphering the molecular architecture of AIR-interacting enzymes. The structure of AIR synthetase (PurM) from Escherichia coli (PDB entry: 1CLI) reveals a dimeric enzyme where each active site is formed at the interface between the two subunits. pdbj.orgcathdb.info This enzyme belongs to the ATP-grasp superfamily, characterized by a unique fold where two domains "grasp" the ATP substrate. wikipedia.orgnih.govnih.gov This fold is essential for utilizing the energy from ATP hydrolysis to drive the ring-closure reaction. nih.govebi.ac.uk

Similarly, the structural biology of AIR carboxylase (PurE), the enzyme for the subsequent step in purine biosynthesis, has been extensively studied. In vertebrates, this enzyme is part of a bifunctional protein (PAICS), whereas in organisms like E. coli, it exists as two distinct proteins, PurK and PurE. wikipedia.org Crystal structures of E. coli PurE show an octameric assembly. wikipedia.org

Structural studies have also utilized substrate and intermediate analogs to probe the active site. For instance, 4-nitro-5-aminoimidazole ribonucleotide (NAIR), a potent inhibitor of AIR carboxylase, has been studied to understand the enzyme's mechanism. nih.gov Computational analyses suggest that the electrostatic potential surface of NAIR mimics a proposed reaction intermediate, explaining its tight binding affinity. nih.gov

Table 1. Representative co-crystal structures of AIR-interacting enzymes and their analogs, providing insights into their structural biology. pdbj.orgcathdb.inforcsb.orgrcsb.org

Understanding Catalytic Intermediates via Structural Snapshots

The catalytic cycle of enzymes involves a series of transient intermediate states. While capturing these fleeting moments is challenging, structural studies using substrate analogs or computational modeling provide invaluable "snapshots" of the reaction pathway.

The mechanism of AIR synthetase (PurM) is a sequential process where ATP binds first, followed by its substrate, formylglycinamidine-ribonucleotide (FGAM). wikipedia.org The enzyme uses ATP to phosphorylate the formyl oxygen of FGAM, creating a highly reactive phosphoenolester intermediate. This activation facilitates a nucleophilic attack from the N-1 nitrogen of the substrate, leading to the closure of the five-membered imidazole (B134444) ring of AIR. wikipedia.org The structure of the ATP-grasp fold is perfectly suited for this task, bringing the substrates into close proximity and stabilizing the transition state. nih.gov

For AIR carboxylase, which converts AIR to carboxyaminoimidazole ribonucleotide (CAIR), mechanistic studies have proposed different pathways. In vertebrates, the reaction is a direct carboxylation. nih.govacs.org Quantum chemical calculations support a two-step mechanism: an initial C-C bond formation between AIR and CO₂, followed by the deprotonation of the resulting tetrahedral intermediate by an active site histidine residue to form CAIR. nih.govacs.org The use of inhibitors like NAIR, which mimic the charge distribution of such intermediates, has been instrumental in supporting this proposed mechanism. nih.gov

Structure-Function Relationship Studies

The interplay between an enzyme's structure and its function is a central theme in biochemistry. Through techniques like site-directed mutagenesis, researchers can pinpoint the specific amino acid residues that are critical for catalysis and substrate recognition.

Identification of Residues Critical for Catalysis and Substrate Specificity

In enzymes, specific amino acid residues within the active site perform distinct roles, acting as acid/base catalysts, nucleophiles, or providing electrostatic stabilization. In the ATP-grasp enzymes, conserved motifs are responsible for binding the phosphate groups of ATP and a required Mg²⁺ ion. ebi.ac.uk

While extensive mutagenesis data on AIR synthetase itself is limited in the provided context, studies on analogous enzymes provide a strong basis for identifying key residues. For example, in other hydrolases and synthases, acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu) are frequently part of the catalytic machinery. nih.govnih.gov These residues can act as general bases to deprotonate substrates or as general acids to protonate leaving groups. For instance, in tryptophan synthase, a homologous enzyme, a catalytic glutamate (αGlu49) acts as both a proton donor and acceptor, while an aspartate (αAsp60) interacts with the substrate's indole (B1671886) nitrogen. nih.gov Similarly, in chitinase (B1577495), mutagenesis studies revealed that a specific glutamate residue is essential for catalytic activity, likely functioning as the acid/base catalyst, while a nearby aspartate residue contributes to electrostatic stabilization of the transition state. nih.gov It is highly probable that analogous acidic residues within the active site of AIR synthetase and AIR carboxylase perform these critical catalytic functions.

Table 2. Identification of critical residues and their putative functions in AIR-interacting enzymes, based on studies of analogous enzyme systems. nih.govnih.govnih.gov

Elucidation of Enzyme Adaptation to Environmental Conditions (e.g., pH)

Enzymes are optimized to function under specific environmental conditions, and their activity is often highly sensitive to changes in pH. This pH dependence arises from the ionization state of acidic and basic amino acid residues within the active site and elsewhere in the protein. The pKa values of these residues can be significantly shifted by their local microenvironment.

A change in pH can alter the protonation state of critical catalytic residues, such as glutamate or aspartate. If a glutamate residue must be deprotonated to act as a general base, the enzyme will only be active at a pH above that residue's pKa. Conversely, if a residue must be protonated to act as a general acid, the enzyme will be active below its pKa. Site-directed mutagenesis studies on chitinase have demonstrated this principle directly; replacing an aspartate residue shifted the optimal pH of the enzyme from alkaline to acidic. nih.gov This highlights how the precise positioning and pKa of even a single residue can define the pH-activity profile of an enzyme. Therefore, the catalytic efficiency of AIR synthetase and AIR carboxylase is intrinsically linked to the maintenance of a stable pH that ensures the correct protonation states of their key catalytic residues.

Compound Glossary

Table 3. List of chemical compounds mentioned in the article.

Cellular Regulation and Signaling Cascades Mediated by 5 Aminoimidazole Ribonucleoside and Its Metabolites

5-Aminoimidazole Ribonucleoside as a Signaling Molecule

5-Aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), a cell-permeable compound, serves as a precursor to the key signaling molecule 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). nih.govmdpi.com Once inside the cell, AICAR is phosphorylated by adenosine (B11128) kinase to form ZMP. nih.govnih.gov This intracellular conversion is central to its biological activity, as ZMP is a structural analog of adenosine monophosphate (AMP) and can therefore mimic its effects on various cellular processes. nih.govnih.govnih.gov

5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR/ZMP) as an AMP Mimetic

ZMP functions as an AMP mimetic, most notably by activating AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. nih.govnih.gov ZMP binds to the γ-subunit of AMPK at the same site as AMP, inducing a conformational change that promotes the phosphorylation and activation of the catalytic α-subunit. nih.govmdpi.com This allosteric activation allows ZMP to simulate a state of low cellular energy, triggering a cascade of metabolic and transcriptional adaptations. nih.govnih.gov A significant advantage of using AICAR to activate AMPK in research is that, at lower concentrations, it does not alter the intracellular levels of AMP, ADP, or ATP, unlike other methods such as heat shock or fructose (B13574) treatment. mdpi.comnih.gov

Activation of AMP-Activated Protein Kinase (AMPK) by ZMP

The activation of AMPK by ZMP is a well-established mechanism. nih.govnih.govnih.gov ZMP mimics both of the key activating effects of AMP on AMPK: it directly activates the enzyme allosterically and promotes its phosphorylation by upstream kinases like liver kinase B1 (LKB1). nih.govnih.gov Although ZMP is a less potent activator of AMPK than AMP in cell-free systems, it can accumulate to high intracellular concentrations, leading to robust AMPK activation in intact cells. nih.govnih.gov This sustained activation of AMPK by ZMP initiates a series of downstream signaling events that profoundly impact cellular metabolism and gene expression.

The activation of AMPK by ZMP triggers a significant metabolic shift within the cell, moving from anabolic (energy-consuming) to catabolic (energy-producing) processes. nih.govyoutube.com This is a protective response to what the cell perceives as a low-energy state. nih.gov

Key metabolic pathways regulated by AMPK activation include:

Inhibition of Fatty Acid and Cholesterol Synthesis: In liver cells, AMPK activation by AICAR has been shown to inhibit the synthesis of both fatty acids and cholesterol. nih.govmdpi.com This is achieved through the phosphorylation and inactivation of key enzymes such as acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. nih.govnih.gov

Stimulation of Fatty Acid Oxidation: Conversely, AMPK activation promotes the oxidation of fatty acids to generate ATP. nih.govyoutube.commdpi.com

Glucose Metabolism: In skeletal muscle, AICAR treatment stimulates glucose uptake and can increase glycogenolysis. mdpi.comyoutube.com In the liver, it can inhibit gluconeogenesis, the process of producing glucose. mdpi.com

Protein Synthesis: AMPK activation generally leads to the inhibition of protein synthesis, an energy-intensive process. mdpi.comnih.gov

Table 1: Metabolic Effects of AMPK Activation by ZMP

| Metabolic Process | Effect of AMPK Activation | Key Regulated Enzymes/Pathways | Tissue/Cell Type Examples |

|---|---|---|---|

| Fatty Acid Synthesis | Inhibition | Acetyl-CoA Carboxylase (ACC) | Liver |

| Cholesterol Synthesis | Inhibition | HMG-CoA Reductase | Liver |

| Fatty Acid Oxidation | Stimulation | Carnitine Palmitoyltransferase 1 (CPT1) | Skeletal Muscle, Liver |

| Glucose Uptake | Stimulation | GLUT4 Translocation | Skeletal Muscle |

| Gluconeogenesis | Inhibition | PEPCK, G6Pase | Liver |

| Protein Synthesis | Inhibition | mTORC1 Pathway | Skeletal Muscle, various cancers |

Beyond its immediate metabolic effects, AMPK activation by ZMP also leads to long-term changes in gene expression that support adaptation to energy stress. nih.gov AMPK can be found in the nucleus where it can directly and indirectly regulate transcription. nih.gov

One of the key transcriptional co-activators influenced by AMPK is peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). nih.gov AMPK can increase the expression and activity of PGC-1α, which in turn promotes mitochondrial biogenesis and function. nih.govyoutube.com

AMPK also impacts gene expression through its influence on other signaling pathways. For instance, AMPK can inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. youtube.comnih.govquora.com This inhibition is achieved through the phosphorylation of tuberous sclerosis complex 2 (TSC2) and Raptor, a component of the mTORC1 complex. youtube.comnih.gov The downregulation of mTORC1 signaling leads to a decrease in protein synthesis and can influence cell growth and proliferation. nih.gov

Furthermore, AMPK activation has been shown to modulate the expression of genes involved in:

Glucose and lipid metabolism: Affecting the transcription of genes for enzymes like lipoprotein lipase (B570770) and hexokinase II. proquest.com

Mitochondrial function: Increasing the expression of genes required for building new mitochondria. nih.govyoutube.com

Cell cycle control: Influencing the expression of proteins like p53 and p21. nih.govnih.gov

Influence on Cell Cycle Progression and Differentiation

This compound, primarily through its metabolite ZMP and the subsequent activation of AMPK, can significantly influence cell cycle progression and cellular differentiation.

In several cancer cell lines, AICAR treatment has been shown to cause cell cycle arrest, often at the G1/S or S phase transition. nih.govnih.gov This arrest is frequently associated with the increased expression of cell cycle inhibitors such as p21 and p27, and the tumor suppressor protein p53. nih.govnih.govnih.gov For instance, in mouse embryonic stem cells, AICAR-induced AMPK activation leads to the activation of the p53/p21 pathway, resulting in G1/S phase cell cycle arrest. nih.gov Similarly, in prostate cancer cells, AICAR was shown to synergistically enhance the effects of radiation by modulating cell cycle regulation. nih.gov However, some studies have reported AMPK-independent effects on the cell cycle, such as a G2/M block in glioma cells. pnas.org

Beyond its effects on the cell cycle, AICAR can also promote cellular differentiation. In mouse embryonic stem cells, AICAR treatment not only suppressed markers of pluripotency like Nanog but also enhanced differentiation towards the erythroid (red blood cell) lineage. nih.govstemcell.com In the context of acute myeloid leukemia (AML), AICAR has been shown to induce differentiation in a subset of primary AML blasts that were resistant to other differentiation-inducing agents. nih.gov This effect was linked to the downregulation of pyrimidine (B1678525) metabolism pathways and the upregulation of genes involved in hematopoietic cell lineage. nih.gov

Table 2: Effects of this compound on Cell Cycle and Differentiation

| Cell Type | Effect on Cell Cycle | Effect on Differentiation | Key Mediators |

|---|---|---|---|

| Mouse Embryonic Stem Cells | G1/S Arrest | Enhanced Erythroid Differentiation, Suppressed Pluripotency | p53, p21, Nanog |

| Prostate Cancer Cells | Sensitization to radiation-induced arrest | Not Applicable | AMPK |

| Various Cancer Cells | S-phase Arrest | Not Applicable | p21, p27, p53 |

| Acute Myeloid Leukemia (AML) Blasts | Not specified | Induced Differentiation | Pyrimidine metabolism pathways |

| Glioma Cells | G2/M Arrest (AMPK-independent) | Not Applicable | Proteasomal pathway |

G1/S Cell Cycle Arrest Mechanisms

AICAr is a known inhibitor of cell proliferation in various cell types, primarily by inducing a pause in the cell cycle at the G1/S transition phase. nih.govnih.gov This arrest prevents cells from entering the S phase, where DNA synthesis occurs. In mouse embryonic stem cells (mESCs), treatment with AICAr leads to a marked decrease in the population of cells in the S phase and a corresponding increase in the population at the G1 phase. nih.gov Specifically, studies have shown that AICAr can reduce the percentage of cycling S phase mESCs from 64% to 38%. nih.gov This effect on the cell cycle is a crucial mechanism for protecting cells from metabolic stress, allowing time for cellular repair and energy level restoration before committing to the energetically demanding process of DNA replication and cell division. nih.gov The arrest is often linked to the activation of key regulatory pathways that control cell cycle checkpoints. nih.govnih.gov

Regulation of p53/p21 Pathways

A primary mechanism through which AICAr induces G1/S cell cycle arrest is by activating the p53/p21 pathway. nih.govnih.govoup.com The p53 protein is a critical tumor suppressor that, when activated by cellular stress, functions as a transcription factor to regulate genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.govnih.govyoutube.com AICAr treatment has been demonstrated to activate p53 in both mouse and human embryonic stem cells. nih.govnih.gov

Activated p53 transcriptionally upregulates the gene CDKN1A, which encodes the p21 protein. nih.govnih.gov The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that binds to and blocks the activity of cyclin-CDK complexes, particularly those required for the G1/S transition. nih.govnih.govyoutube.com By preventing the phosphorylation of the retinoblastoma protein (RB), p21 effectively halts the cell cycle, preventing uncontrolled division. nih.govnih.gov This AICAr-induced activation of the p53/p21 axis is a key event that links cellular energy status to the core cell cycle machinery, ensuring that cell proliferation does not proceed under metabolically unfavorable conditions. nih.gov

Impact on Stem Cell Pluripotency and Lineage Commitment (e.g., Nanog Expression, Erythroid Differentiation)

The influence of AICAr on stem cells is complex and context-dependent, affecting both the maintenance of pluripotency and the commitment to specific differentiated lineages.

Pluripotency and Nanog Expression: Some studies report that AICAr helps maintain pluripotency and self-renewal in mouse embryonic stem cells (mESCs). nih.govacs.org It has been shown to increase the mRNA and protein expression of key pluripotency markers, including Nanog, Oct4, and Sox2. nih.govnih.gov This effect can be mediated by several signaling pathways, including PI3K/GSK3β/β-catenin, and can antagonize differentiation induced by agents like retinoic acid. nih.govacs.orgnih.gov AICAr treatment has been observed to increase Nanog mRNA expression by as much as 2.75-fold in the absence of leukemia inhibitory factor (LIF). nih.govacs.org

Conversely, other research indicates that AICAr can reduce the expression of pluripotency markers, particularly Nanog, and promote differentiation. nih.govnih.govoup.com In these studies, AICAr treatment led to a significant reduction in Nanog protein levels, an effect that was found to be mediated by proteasomal degradation. nih.govoup.com This downregulation of Nanog via the p53 pathway is linked to a loss of self-renewal capacity. nih.govnih.gov These conflicting findings suggest that the effect of AICAr on pluripotency may depend on the specific cell line, culture conditions, and the presence or absence of other growth factors like LIF. nih.govacs.org

Erythroid Differentiation: While AICAr can suppress the formation of embryoid bodies, it has been shown to specifically enhance the differentiation of mESCs into the erythroid lineage. nih.govoup.com Treatment with AICAr increases the expression of erythroid-specific markers such as Ter119, GATA1, Klf1, and hemoglobin genes (Hbb-b and Hbb-bh1). nih.govoup.com This suggests that by modulating cellular metabolism, AICAr can direct the fate of embryonic stem cells, favoring development into red blood cells while simultaneously reducing differentiation into other lineages like endothelial cells. nih.govoup.com

Differentiation of Myeloid Leukemia Cells in Vitro

AICAr has demonstrated the ability to induce differentiation in acute myeloid leukemia (AML) cells, a therapeutic strategy aimed at maturing cancer cells into non-proliferating, functional cell types. nih.govnih.gov This effect has been observed in various AML cell lines, including myeloblastic HL-60, promyelocytic NB4, and monocytic U937 cells. nih.gov

In U937 monocytic leukemia cells, AICAr alone can induce the expression of cell surface markers associated with mature monocytes and macrophages. nih.gov In NB4 cells, it enhances the differentiation effects of all-trans retinoic acid (ATRA). nih.gov The mechanism for this differentiation can be AMPK-independent and has been linked to the activation of the ATR/Chk1 pathway as a result of pyrimidine depletion. nih.govnih.gov Furthermore, RNA sequencing of primary AML blasts treated with AICAr confirmed an upregulation of genes involved in the hematopoietic cell lineage, supporting its role in promoting differentiation. nih.gov

Modulation of Inflammatory Responses

AICAr and its activation of AMPK play a significant role in controlling inflammation. This is achieved primarily through the suppression of pro-inflammatory signaling pathways and the modulation of immune cell responses.

Inhibition of NF-κB Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory gene expression. nih.gov The activation of AMPK by AICAr has been shown to inhibit NF-κB signaling through multiple downstream targets. nih.govnih.gov While the NF-κB subunits are not direct phosphorylation targets of AMPK, the inhibition is mediated by other proteins like SIRT1 and Forkhead box O (FoxO) factors. nih.gov

In models of liver injury, AICAr-activated AMPK was found to alleviate inflammation by specifically inhibiting the noncanonical NF-κB pathway. nih.gov This was evidenced by a significant decrease in the levels of p100 processing to p52 and a reduction in the expression of noncanonical NF-κB target genes, such as the chemokines CCL19 and CCL21. nih.gov By suppressing NF-κB, AICAr can effectively downregulate the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby dampening the inflammatory response.

Effects on Cytokine Production and Immune Cell Responses (e.g., Th1/Th17)

AICAr can directly influence the function and differentiation of immune cells, thereby shaping the nature of an immune response. It has been shown to modulate the balance between regulatory T cells (Treg) and pro-inflammatory T helper 17 (Th17) cells. nih.gov

Treatment with AICAr impairs the generation of Th17 cells, which are key drivers of inflammation through their production of cytokines like Interleukin-17. nih.gov Conversely, AICAr strongly enhances the induction and expansion of Treg cells, which are crucial for suppressing immune responses and maintaining tolerance. nih.gov This shift in the Treg/Th17 axis is linked to AICAr's ability to enhance fatty acid oxidation in T cells. nih.gov While some studies show AICAr can inhibit T-cell activation and general cytokine production in an AMPK-independent manner, its specific effects on the Treg/Th17 balance appear to be tied to its metabolic influence. nih.govnih.gov

Interactive Data Tables

Table 1: Effects of this compound on Stem and Leukemia Cell Fate Use the dropdown filters to sort the data by cell type or observed effect.

| Cell Type | Observed Effect | Key Molecular Events | Reference(s) |

| Mouse Embryonic Stem Cells (mESCs) | G1/S Cell Cycle Arrest | Activation of p53/p21 pathway | nih.gov, nih.gov |

| Mouse Embryonic Stem Cells (mESCs) | Maintenance of Pluripotency | Increased expression of Nanog, Oct4, Sox2; PI3K/GSK3β pathway activation | nih.gov, nih.gov, acs.org |

| Mouse & Human Embryonic Stem Cells | Suppression of Pluripotency | Decreased Nanog expression via p53 activation and proteasomal degradation | nih.gov, nih.gov, oup.com |

| Mouse Embryonic Stem Cells (mESCs) | Enhanced Erythroid Differentiation | Increased expression of Ter119, GATA1, Klf1 | nih.gov, oup.com |

| Acute Myeloid Leukemia (AML) Cells | Induction of Differentiation | Activation of ATR/Chk1; Pyrimidine depletion; Upregulation of hematopoietic lineage genes | nih.gov, nih.gov, nih.gov |

Table 2: Modulation of Inflammatory Pathways by this compound Use the dropdown filters to sort the data by pathway or cell type.

| Target Pathway/Process | Cell Type/Model | Observed Effect | Key Molecular Events | Reference(s) |

| NF-κB Signaling | Liver Injury Model (Rats) | Inhibition of noncanonical pathway | Decreased p52 levels; Reduced CCL19, CCL21 expression | nih.gov |

| T-cell Differentiation | Human T-cells | Impaired Th17 generation | Shift in Treg/Th17 axis; Enhanced fatty acid oxidation | nih.gov |

| T-cell Differentiation | Human T-cells | Enhanced Treg induction/expansion | Enhanced fatty acid oxidation | nih.gov |

| Cytokine Production | Mouse T-cells | Inhibition of general cytokine production | AMPK-independent; Involves mTOR signaling | nih.gov |

Accumulation of Adenosine as an Anti-inflammatory Mediator

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is an intermediate in nucleoside metabolism that, upon entering the cell, is metabolized to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) and can subsequently be converted to adenosine. The accumulation of adenosine is considered a significant mechanism for mediating anti-inflammatory effects. Adenosine is recognized as a crucial mediator of the immune response, generally exerting protective and homeostatic effects against tissue damage and stress. sigmaaldrich.com It carries out its immune-regulatory functions, which are mostly anti-inflammatory, through interaction with specific adenosine receptors (A1, A2A, A2B, and A3) expressed on all types of immune cells. sigmaaldrich.com

The anti-inflammatory action of certain drugs, such as methotrexate, is linked to the accumulation of AICAR. Methotrexate polyglutamates potently inhibit 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC), an enzyme in the purine (B94841) biosynthesis pathway. nih.gov This inhibition leads to the intracellular accumulation of AICAR and its metabolites, which in turn inhibits enzymes involved in adenosine metabolism, resulting in an increased concentration of adenosine. nih.gov This elevation of adenosine is thought to be a key pathway for the drug's anti-inflammatory mode of action. nih.gov

However, the signaling is complex. While adenosine is a known anti-inflammatory agent, some research indicates that the anti-inflammatory effects of AICAR may also be significantly mediated by its metabolite ZMP, which activates the metabolic stress-sensing enzyme AMP-activated protein kinase (AMPK). tasmaniantimes.comjh.edu Studies have shown that AICAR inhibits signaling through the pro-inflammatory transcription factor NF-κB. This inhibition was attributed to the activation of AMPK by ZMP, as direct application of adenosine did not affect the activation of an NF-κB reporter in the same study. tasmaniantimes.comjh.edu Therefore, while the accumulation of adenosine is a recognized anti-inflammatory pathway associated with AICAR, the activation of AMPK by ZMP represents another critical, and potentially independent, anti-inflammatory mechanism.

Feedback Regulation within Metabolic Networks

This compound, primarily through its phosphorylated form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP or AICAR in its monophosphate form), plays a crucial role in the feedback regulation of metabolic networks, particularly in the de novo purine synthesis pathway. Metabolic pathways are tightly controlled to maintain homeostasis, often through feedback inhibition where the end products of the pathway inhibit key enzymes to prevent overproduction. youtube.com

In the de novo purine synthesis pathway, the final products, adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), act as feedback inhibitors of the rate-limiting enzyme, glutamine phosphoribosyl pyrophosphate (PRPP) amidotransferase. youtube.com This enzyme catalyzes the first committed step in the pathway. The presence of either AMP or GMP partially inhibits the enzyme, while the presence of both results in full inhibition, thus effectively shutting down the pathway when purine levels are sufficient. youtube.com

Beyond end-product inhibition, strategic metabolic intermediates also function as signaling molecules to modulate gene expression. The intermediate ZMP (referred to as AICAR in some literature) has been shown to be a key regulator that positively regulates both the purine and phosphate (B84403) utilization pathways. nih.gov Since purine nucleotide synthesis is a significant consumer of phosphate, the co-regulation of these pathways by ZMP provides an efficient mechanism to maintain cellular purine-phosphate balance. nih.gov ZMP accumulation signals a state of flux in the purine pathway and stimulates the interaction between transcription factors required for the expression of genes in both pathways. nih.gov Specifically, ZMP has been found to bind to the transcription factors Pho2p and Pho4p and to stimulate the interaction between Pho2p and Bas1p, enhancing their binding to the promoters of relevant genes. nih.gov This demonstrates a sophisticated feedback mechanism where an intermediate of a pathway, not just the final product, actively participates in regulating metabolic networks to meet cellular demands.

Investigation of 5-Aminoimidazole-4-carboxamide (Z-base) Ambiguous Base Pairing in DNA

5-Aminoimidazole-4-carboxamide, the nucleobase of this compound, is often referred to as Z-base. nih.gov It is a central intermediate in the de novo synthesis of purine nucleotides. youtube.comnih.gov The Z-base has been considered an "ambiguous base" due to the rotatable nature of its C5-carboxamide group. youtube.comnih.gov This structural flexibility theoretically allows it to form hydrogen bonds with any of the four canonical DNA bases (adenine, guanine, cytosine, and thymine), a concept that has been applied in the design of mutagenic antiviral nucleosides. youtube.comnih.gov

However, detailed investigations into the base-pairing properties of the Z-base within DNA oligomers have revealed a more specific behavior. Thermal denaturation studies, which measure the melting temperature (Tm) of DNA duplexes, were conducted to assess the stability of pairs between Z-base and the canonical bases. These experiments showed that the Z-base preferentially pairs with thymine (B56734) (T), forming a Z:T pair that is significantly more stable than pairs with other bases. nih.gov This indicates that the Z-base physiologically behaves as an adenine (B156593) (A)-like nucleobase. nih.gov

Enzyme-catalyzed reactions further support this observation. In single nucleotide insertion studies using the Klenow fragment of DNA polymerase, the enzyme recognized the Z-base in a template strand as an A-like analog and preferentially incorporated deoxythymidine triphosphate (dTTP) opposite to it. nih.gov Similarly, during Polymerase Chain Reaction (PCR) amplification with Taq DNA polymerase, dTTP was also incorporated as the complementary nucleotide to the Z-base in the template. nih.gov While its ambiguous hydrogen bonding potential can lead to misincorporation at a notable frequency, the primary substitution products are transitions resulting from the rotation of the carboxamide bond. nih.gov

Table 1: Thermal Denaturation (Tm) of DNA Duplexes Containing Z-base This table summarizes the melting temperatures of 15-mer DNA duplexes containing a Z-base paired with each of the four canonical bases, demonstrating its preferential pairing with Thymine (T).

| Entry | Sequence (5' to 3') | Paired Base (X) | Tm (°C) |

| 1 | GCG GTC AZC TGG CAG | T | 53.9 |

| 2 | GCG GTC AZC TGG CAG | C | 46.1 |

| 3 | GCG GTC AZC TGG CAG | A | 45.1 |

| 4 | GCG GTC AZC TGG CAG | G | 44.5 |

| Data sourced from studies on Z-base containing DNA oligomers. nih.gov |

Evolutionary Divergence of 5 Aminoimidazole Ribonucleoside Metabolism

Phylogenetic Analysis of Purine (B94841) Biosynthesis Pathways

The conversion of AIR to its carboxylated form, CAIR, represents a crucial carbon-carbon bond formation step in purine synthesis. nih.gov Interestingly, two distinct enzymatic strategies have evolved to catalyze this transformation, creating a clear divergence between different groups of organisms. researchgate.netnih.gov

In most bacteria, yeast, fungi, and plants, this conversion is a two-step process involving two separate enzymes:

N⁵-CAIR synthetase (PurK): This enzyme first carboxylates AIR at its N⁵ position using bicarbonate and ATP, forming the unstable intermediate N⁵-carboxyaminoimidazole ribonucleotide (N⁵-CAIR). nih.govwikipedia.org

N⁵-CAIR mutase (PurE): This enzyme then catalyzes the intramolecular transfer of the carboxyl group from the N⁵ nitrogen to the C⁴ carbon of the imidazole (B134444) ring, yielding CAIR. researchgate.netnih.govwikipedia.org

In contrast, humans and other higher eukaryotes employ a more direct, single-step mechanism:

AIR carboxylase (PurE-II type): This enzyme, part of the bifunctional protein PAICS in animals, directly carboxylates AIR at the C⁴ position using CO₂, without the formation of an N⁵-CAIR intermediate. researchgate.netnih.gov

Despite their different mechanisms, N⁵-CAIR mutase (PurE) and AIR carboxylase are structurally and evolutionarily related, suggesting they arose from a common ancestor. researchgate.net This enzymatic divergence highlights a key evolutionary split in the purine biosynthesis pathway.

| Feature | Microbial/Plant Pathway | Higher Eukaryote Pathway |

|---|---|---|

| Organisms | Bacteria, Yeast, Fungi, Plants | Humans, Higher Eukaryotes |

| Number of Steps | Two | One |

| Enzymes Involved | N⁵-CAIR synthetase (PurK), N⁵-CAIR mutase (PurE) | AIR carboxylase (part of PAICS in animals) |

| Intermediate | N⁵-carboxyaminoimidazole ribonucleotide (N⁵-CAIR) | None |

| Reactants | AIR, ATP, Bicarbonate | AIR, CO₂ |

The distinct pathways for CAIR synthesis are a prime example of species-specific enzymes evolving to fulfill the same metabolic function. The two-enzyme PurK/PurE system is characteristic of many microbial and plant lineages, whereas the single-enzyme AIR carboxylase is typical for animals. wikipedia.orgnih.gov The evolution of these different solutions is thought to be a result of gene duplication and divergence events over evolutionary history.

Beyond the AIR to CAIR conversion, other species-specific adaptations in purine metabolism have been identified. For example, research comparing modern human and Neanderthal metabolomes points to a reduction in purine biosynthesis in modern humans. researchgate.net This change is linked to an amino acid substitution in the enzyme adenylosuccinate lyase (ADSL), which is fixed in modern humans but absent in Neanderthals, suggesting a shift in purine metabolism after the divergence of these hominin lineages. researchgate.net Similarly, studies on mammals adapted to high oxidative stress, such as diving mammals, show evidence of positive selection on several purine metabolism genes, including phosphoribosylaminoimidazole carboxylase (PAICS), indicating adaptation to specific physiological demands. nih.govresearchgate.net

Evolutionary Models for Enzyme Specialization and Duplication

The evolution of new enzyme functions and metabolic pathways is often driven by fundamental genetic processes like gene duplication and subsequent divergence. These events provide the raw material for natural selection to shape metabolic networks. nih.govnih.gov

Many enzymes with diverse functions share a common structural fold, indicating they evolved from a common ancestor. nih.gov This process, known as divergent evolution, is a major force in the creation of new catalytic capabilities. A classic model for this is the "patchwork hypothesis," where ancestral enzymes with broad substrate specificity (promiscuous enzymes) undergo gene duplication. nih.gov Following duplication, one gene copy can retain the original function, while the other is free to accumulate mutations. These mutations can lead to a new, more specialized catalytic function, expanding the organism's metabolic repertoire. nih.govnih.gov

The relationship between the microbial N⁵-CAIR mutase (PurE) and the eukaryotic AIR carboxylase is a compelling example of divergent evolution. They are structurally related but catalyze distinct reactions to achieve the same net transformation of AIR to CAIR. researchgate.net This suggests they diverged from an ancestral enzyme, with each lineage refining a different catalytic strategy.

The existence of alternative metabolic routes and enzymes, such as those seen in AIR carboxylation, is a hallmark of metabolic plasticity. nih.gov This plasticity allows organisms to adapt to diverse and changing environments and nutrient availabilities. nih.govnih.gov Metabolic networks are not rigid; they are robust and can tolerate the loss of many enzymes because alternative pathways or promiscuous enzymes can compensate. plos.org

Postulated Role in Early Biotic Pathways and the RNA World Hypothesis

The origins of life and the assembly of the first metabolic pathways are fundamental questions in evolutionary biology. The RNA World hypothesis posits that life first passed through a stage where RNA molecules served as both the primary genetic material and the main catalysts (ribozymes), predating the DNA and protein-based world of today. bionity.comyoutube.com In this context, the building blocks of RNA, ribonucleotides, would have been of central importance.

5-aminoimidazole ribonucleoside (AIR) is a ribonucleotide, a key component of the ancient and universal purine biosynthesis pathway. nih.govwikipedia.org Its central role suggests it was likely a component of early metabolism. Before the evolution of complex protein enzymes, simple autocatalytic chemical networks are thought to have driven the synthesis of life's essential molecules. royalsocietypublishing.org These early networks may have been catalyzed by small organic molecules, metal ions, and perhaps early ribozymes. royalsocietypublishing.orgmdpi.com

The synthesis of imidazole derivatives under plausible prebiotic conditions supports the potential for molecules like AIR to have been present on the early Earth. Within the RNA World framework, ribozymes would have catalyzed the reactions necessary for their own replication. bionity.comnih.gov It is conceivable that early metabolic pathways, including a rudimentary form of purine synthesis involving intermediates like AIR, were catalyzed by ribozymes. As evolution proceeded, these ribozyme-catalyzed reactions would have been gradually replaced by the more efficient and versatile protein enzymes we see today, a transition that represents the evolution of catalysis itself. mdpi.comacs.org

Advanced Methodologies in 5 Aminoimidazole Ribonucleoside Research

Synthetic Methodologies for 5-Aminoimidazole Ribonucleoside and its Analogs

The inherent instability of 5-aminoimidazole ribonucleosides has historically presented a significant challenge to their chemical synthesis and purification. However, dedicated research has led to the development of both chemical and enzymatic approaches to access these important compounds.

The chemical synthesis of this compound (AIRs) has been a focus of research due to its central role in metabolism and the challenges posed by its instability. A notable nonenzymatic synthesis route starts from the more stable precursor, 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICAR). nih.gov This method also allows for the preparation of the tri-O-acetylated derivative of AIRs. nih.gov

A significant challenge in the chemistry of AIRs is its propensity to undergo a facile Dimroth-type ring transformation. nih.govnih.gov This rearrangement occurs in neutral aqueous solutions and is thought to be responsible for the compound's noted lability during purification and storage. nih.govnih.gov In this process, the tri-O-acetylated derivative of AIRs can rearrange to form N-(imidazol-4-yl)-2,3,5-tri-O-acetyl-D-ribofuranosylamine as a mixture of α and β anomers. nih.gov Similarly, the unprotected ribonucleoside undergoes a corresponding transformation. nih.gov

The synthesis of analogs of 5-aminoimidazole ribonucleotides has also been explored to probe the active sites of enzymes in the purine (B94841) biosynthetic pathway. For instance, α- and β-D-arabinofuranosyl and α- and β-D-xylofuranosyl nucleotide analogs have been synthesized. ebi.ac.uk These synthetic efforts have provided valuable tools for studying enzyme kinetics and inhibition.

Table 1: Key Chemical Synthesis Approaches for this compound and Analogs

| Starting Material | Product(s) | Key Transformation/Observation |

| 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide | This compound (AIRs) and its tri-O-acetylated derivative | Nonenzymatic synthesis |

| Tri-O-acetylated AIRs | N-(imidazol-4-yl)-2,3,5-tri-O-acetyl-D-ribofuranosylamine (α and β anomers) | Dimroth-type ring rearrangement in neutral aqueous solution |

| 2,3,5-tri-O-benzoyl-D-arabinofuranosyl azide | α- and β-D-Arabinofuranosyl nucleotide analogs of 5-aminoimidazole ribonucleotides | Synthesis of sugar-modified analogs |

| 3,5-O-isopropylidene-D-xylofuranosylamine | α- and β-D-Xylofuranosyl nucleotide analogs of 5-aminoimidazole ribonucleotides | Synthesis of sugar-modified analogs |

Enzymatic synthesis offers a highly specific and often more efficient alternative to chemical synthesis for producing nucleotides under mild conditions. wikipedia.org The de novo biosynthesis of 5-aminoimidazole ribonucleotide (AIR) in organisms is a prime example of a highly regulated enzymatic cascade. rcsb.org This pathway commences with 5-phosphoribosyl pyrophosphate (PRPP) and proceeds through a series of five enzymatic steps to yield AIR. rcsb.orgwikipedia.org

The key enzymes in this natural cascade include:

Amidophosphoribosyltransferase , which catalyzes the initial commitment step. rcsb.org

Phosphoribosylamine—glycine (B1666218) ligase . rcsb.org

Phosphoribosylglycinamide formyltransferase . rcsb.org

Phosphoribosylformylglycinamidine synthase . rcsb.org

AIR synthetase , which catalyzes the final ring closure to form the imidazole (B134444) ring of AIR. rcsb.org

Inspired by these natural pathways, researchers have constructed artificial enzymatic cascades for the synthesis of related nucleotides. For instance, a multi-enzyme cascade has been developed for the synthesis of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP, also known as AICAR monophosphate) and its di- and tri-phosphate derivatives (ZDP and ZTP). wikipedia.orgproteopedia.org This particular cascade utilizes an adenine (B156593) phosphoribosyltransferase to couple the nucleobase with PRPP, followed by the action of different polyphosphate kinases to achieve the desired level of phosphorylation. wikipedia.orgproteopedia.org Such enzymatic systems provide a powerful platform for the controlled synthesis of specific ribonucleotides.

Spectroscopic and Biophysical Techniques for Characterization

A suite of advanced analytical techniques is indispensable for the structural elucidation and characterization of this compound and its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound (AIRs) in solution. Both ¹H and ¹³C NMR have been instrumental in confirming the structure of chemically synthesized AIRs and identifying its rearrangement products. nih.gov

Key NMR spectroscopic features of AIRs include a characteristic high-field H4 proton resonance between 6.0 and 6.5 ppm in the ¹H NMR spectrum. nih.gov The ¹³C NMR spectrum is distinguished by a high-field C4 resonance in the range of 112-115 ppm. nih.gov The unusual shielding of these nuclei suggests that in solution, AIRs exists with a significant contribution from an imino tautomeric form, lending more sp³ character to the C4 carbon of the imidazole ring. nih.gov Further evidence for this tautomerism is the slow exchange of the H4 proton with deuterium (B1214612) in a neutral D₂O solution. nih.gov

Two-dimensional NMR techniques, such as ¹H-¹³C heteronuclear shift correlation, have been crucial in distinguishing between AIRs and its rearranged isomer, N-(imidazol-4-yl)-D-ribofuranosylamine. nih.gov For instance, a three-bond correlation between the anomeric proton (H1') and the C2 carbon of the imidazole ring is observable for AIRs but absent in the spectrum of its isomer. nih.gov

Table 2: Characteristic NMR Data for this compound (AIRs)

| Nucleus | Chemical Shift (δ) Range | Observation/Interpretation |

| ¹H (H4) | 6.0 - 6.5 ppm | High-field resonance indicative of the enamino structure and its imino tautomer. |

| ¹³C (C4) | 112 - 115 ppm | Unusually shielded C4 resonance, suggesting significant sp³ character. |

X-ray crystallography provides unparalleled atomic-level detail of the three-dimensional structure of enzymes and their complexes with substrates or inhibitors. This technique has been fundamental to understanding the catalytic mechanisms of enzymes involved in the purine biosynthetic pathway that interact with 5-aminoimidazole ribonucleotide (AIR) and its derivatives. nih.gov

The crystal structure of Escherichia coli PurE (phosphoribosylaminoimidazole carboxylase), an enzyme that catalyzes a step in purine biosynthesis involving an AIR derivative, has been determined. wikipedia.orgproteopedia.org These structural studies reveal an octameric quaternary structure with active sites located in the clefts between subunits. proteopedia.org

In humans, the enzyme is a bifunctional protein known as phosphoribosylaminoimidazole carboxylase, phosphoribosylaminoimidazole succinocarboxamide synthetase (PAICS). nih.govresearchgate.net Crystal structures of human PAICS have been solved, revealing how the two domains for consecutive reactions are organized. researchgate.net These structures, some in complex with substrates or products, provide a detailed view of the active sites. For example, in the AIR carboxylase (AIRc) active site, the aminoimidazole ring of the substrate is held in place by hydrogen bonds with residues such as Ser301 and the backbone of Gly330, while the phosphate (B84403) group interacts with residues like Lys304, Ser274, and Ser276. nih.gov These crystallographic snapshots are invaluable for understanding substrate recognition, catalysis, and for the rational design of inhibitors.

Table 3: Selected PDB Entries for Enzymes Interacting with AIR or its Derivatives

| PDB ID | Enzyme | Organism | Description |

| 3TRH | Phosphoribosylaminoimidazole carboxylase catalytic subunit (PurE) | Coxiella burnetii | Structure of the catalytic subunit of AIR carboxylase. rcsb.org |

| 6YB8 | Phosphoribosylaminoimidazole carboxylase, phosphoribosylaminoimidazole succinocarboxamide synthetase (PAICS) | Homo sapiens | Octameric structure of the human bifunctional enzyme. researchgate.net |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS/MS, is a cornerstone of modern metabolomics and proteomics, enabling the detection, quantification, and identification of low-abundance molecules like this compound and its derivatives in complex biological samples.

LC-MS-based metabolomics offers high throughput and sensitivity for the comprehensive analysis of metabolites. The technique allows for the separation of compounds in a sample by liquid chromatography before they are ionized and their mass-to-charge ratios are measured by the mass spectrometer. Tandem mass spectrometry (MS/MS) further fragments specific ions to generate characteristic fragmentation patterns that aid in structural elucidation and confident identification.

A specific application of this technology is the development of analytical methods for the simultaneous quantification of related compounds, such as 5-aminoimidazole-4-carboxamide-1-β-d-ribofuranoside (AICAR) and its active metabolite, 5-aminoimidazole-4-carboxamide-1-β-d-ribofuranotide (ZMP), in biological matrices like plasma. Such methods are crucial for pharmacokinetic and metabolic studies.

The general workflow in LC-MS-based metabolomics involves sample extraction, chromatographic separation, mass spectrometric detection, and data analysis. Different ionization techniques, such as electrospray ionization (ESI), are employed, often in both positive and negative ion modes, to maximize the coverage of the metabolome.

Molecular Biology and Genetic Engineering Approaches

Advanced molecular biology and genetic engineering techniques have been instrumental in elucidating the structure, function, and regulation of enzymes involved in this compound (AIR) metabolism. These approaches allow for detailed investigation of enzyme mechanisms and their roles in cellular processes.

Gene Cloning and Expression Systems for Recombinant Enzymes

The cloning and overexpression of genes encoding enzymes in the purine biosynthesis pathway have been crucial for their characterization. For instance, the cDNA for human 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, an enzyme that processes a derivative of AIR, has been successfully cloned from a human placenta cDNA library. nih.gov This cloned cDNA was used to construct expression vectors for both the mature enzyme and a GST-fused version in Escherichia coli. nih.gov The use of E. coli as an expression system allows for the production of large quantities of the recombinant enzyme, which can then be purified for further study. nih.gov

Similarly, recombinant human bifunctional purine biosynthesis protein ATIC, which is involved in the later steps of purine synthesis, has been produced in various expression systems, including HEK293T cells and in vitro wheat germ expression systems. origene.comabnova.com These recombinant proteins are often produced with affinity tags, such as C-terminal Myc/DDK tags or N-terminal GST tags, to facilitate purification. origene.comabnova.com

| Gene/Enzyme | Expression System | Purpose of Recombinant Expression |

| Human AICAR Transformylase | Escherichia coli | Overproduction for purification and mutational analysis. nih.gov |

| Human ATIC | HEK293T cells | Production of purified protein for biochemical studies. origene.com |

| Human ATIC | In vitro wheat germ | Production of full-length recombinant protein for various applications. abnova.com |

Site-Directed Mutagenesis for Functional Mapping

Site-directed mutagenesis is a powerful technique used to understand the function of specific amino acid residues within an enzyme. wikipedia.org By changing specific amino acids, researchers can identify those that are critical for substrate binding, catalysis, or protein structure.

In the study of AICAR transformylase, mutational analysis using an E. coli expression system revealed that histidine residues at positions 213 and 267 are essential for the enzyme's catalytic activity. nih.gov This information is vital for understanding the enzyme's mechanism of action.

For the trifunctional enzyme GART, which is involved in earlier steps of purine biosynthesis, site-directed mutagenesis has been used to identify essential residues in its GARS and AIRS domains. nih.gov Specifically, glutamic acid at residue 75 was found to be crucial for GARS activity, while glycine at residue 684 is essential for AIRS activity in Chinese hamster ovary (CHO-K1) cells. nih.gov Such studies provide a detailed functional map of these complex enzymes.

| Enzyme | Mutant | Effect of Mutation | Reference |

| Human AICAR Transformylase | His213 -> Ala | Loss of activity | nih.gov |

| Human AICAR Transformylase | His267 -> Ala | Loss of activity | nih.gov |

| CHO-K1 GART (GARS domain) | Glu75 -> Lys | Inactivation of GARS activity | nih.gov |

| CHO-K1 GART (AIRS domain) | Gly684 -> Arg | Inactivation of AIRS activity | nih.gov |

Gene Knockdown and Overexpression Studies

Manipulating the expression levels of genes involved in AIR metabolism through knockdown or overexpression provides insights into their cellular roles and their potential as therapeutic targets.

Studies in hepatocellular carcinoma (HCC) have shown that the gene ATIC is overexpressed in HCC tissues and cell lines. nih.gov Knockdown of ATIC expression in HCC cells resulted in a significant decrease in cell proliferation, colony formation, and migration. nih.gov Conversely, overexpression of ATIC in lung adenocarcinoma (LUAD) cells promoted cell growth, migration, and invasion. nih.gov These findings suggest that ATIC may function as an oncogene in these cancers.

Similarly, the GART enzyme, which is involved in the de novo purine biosynthesis pathway, has been identified as a potential therapeutic target in ERα-positive breast cancer. frontiersin.org Depletion of GART using siRNA leads to the degradation of ERα and inhibits the growth of breast cancer cells. frontiersin.org

| Gene | Cell Line/Model | Effect of Knockdown/Overexpression | Implication |

| ATIC | Hepatocellular Carcinoma (HCC) cells | Knockdown suppresses cell growth and migration. nih.gov | ATIC may be a therapeutic target in HCC. |

| ATIC | Lung Adenocarcinoma (LUAD) cells | Overexpression promotes cell growth and migration. nih.gov | ATIC may act as an oncogene in LUAD. |

| GART | ERα-positive Breast Cancer cells | Knockdown leads to ERα degradation and inhibits cell growth. frontiersin.org | GART is a potential therapeutic target in this cancer subtype. |

In Vitro and Cell-Based Assay Development

The development of robust in vitro and cell-based assays is essential for studying the enzymes of the purine biosynthesis pathway and for screening potential inhibitors.

Enzyme Activity Assays and Kinetic Measurements

For N5-CAIR mutase, an enzyme found in microbial de novo purine biosynthesis, a fluorescence-based assay has been developed. nih.gov This assay relies on the reaction between a fluorescently-tagged isatin (B1672199) and the enzymatic product, AIR, resulting in a significant increase in fluorescence intensity. nih.gov This method provides a sensitive way to measure enzyme activity and screen for inhibitors. nih.gov

The kinetic parameters for the chicken AIR carboxylase have also been determined, with a kcat of 32 s-1. acs.org

| Enzyme | Assay Type | Key Kinetic Parameters Measured |

| Human ATIC | Rapid chemical quench, stopped-flow absorbance | Rate-limiting step, forward and reverse reaction rates. nih.gov |

| N5-CAIR Mutase | Fluorescence-based assay | Enzyme activity and inhibition. nih.gov |

| Chicken AIR Carboxylase | Not specified | kcat (32 s-1). acs.org |

Cell Line Models for Signaling and Differentiation Studies